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5-Oxo-1-p-tolyl-pyrrolidine-3-
Compound Name:
carboxylic acid

Cat. No.: B079552

An In-Depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid (C12H13NO3):
Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged
scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents and
natural products.[1][2][3] Its prevalence is not coincidental; the sp3-hybridized, non-planar
structure of the pyrrolidine ring provides an ideal three-dimensional architecture for exploring
pharmacophore space, a critical factor in designing molecules with high affinity and selectivity
for biological targets.[1][4][5] The United States Food and Drug Administration (FDA) has
approved numerous drugs containing this five-membered nitrogen heterocycle, highlighting its
importance in pharmaceutical sciences.[1]

This guide focuses on a specific, promising derivative: 5-Oxo-1-p-tolyl-pyrrolidine-3-
carboxylic acid. This molecule integrates several key chemical features into a single, compact
structure:

o A 5-oxopyrrolidine (pyroglutamic acid) core, a lactam structure that imparts specific
conformational constraints and hydrogen bonding capabilities.

e An N-p-tolyl group, which adds a defined lipophilic, aromatic character, crucial for
interactions with hydrophobic pockets in target proteins.
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e A C3-carboxylic acid, a versatile functional handle that not only influences solubility and
acidity but also serves as a prime site for chemical modification to generate compound
libraries.

This document serves as a comprehensive technical resource for researchers, chemists, and
drug development professionals. It provides an in-depth analysis of the molecule's structural
properties, detailed protocols for its synthesis and characterization, and a discussion of its
potential as a foundational building block for the discovery of novel therapeutics, grounded in
the established biological activities of the broader pyrrolidinone class.

PART 1: Physicochemical and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation of
its application in drug design. The unique combination of a lactam, a carboxylic acid, and an
aromatic ring in 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid defines its behavior and
potential interactions.

Key Properties Summary

Property Value Source
Molecular Formula C12H13NOs3 [61[7]
Molecular Weight 219.24 g/mol [6]1[8]
CAS Number 133747-57-6 [6][8119]
White to off-white solid
Appearance .
(predicted)
1-(4-methylphenyl)-5-
IUPAC Name oxopyrrolidine-3-carboxylic [6]

acid

CC1=CC=C(C=C1)N2C(=0)C
SMILES [7]
C(C2)C(=0)0

Structural Insights

The molecule's efficacy as a scaffold is derived from its distinct structural components:
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e The Pyrrolidinone Ring: This five-membered lactam is conformationally restricted yet non-
planar, offering a 3D geometry that is often more advantageous for target binding than flat
aromatic systems.[1][5] The amide bond is stable, and the carbonyl oxygen can act as a
hydrogen bond acceptor.

e The Chiral Center (C3): The carbon atom bearing the carboxylic acid is a stereocenter. This
is of paramount importance in drug development, as different enantiomers can exhibit vastly
different biological activities and metabolic profiles due to the chiral nature of biological
receptors.[4] Synthetic strategies must therefore be designed to control or separate these
stereoisomers.

o The Carboxylic Acid Group: This functional group is a key determinant of the molecule's
physicochemical properties, particularly its acidity (pKa) and aqueous solubility. More
importantly, it is a versatile chemical handle for creating derivatives. It can be readily
converted into esters, amides, or other functional groups to modulate potency, selectivity,
and pharmacokinetic properties in a lead optimization campaign.

e The N-p-tolyl Group: This substituent locks the nitrogen atom, preventing it from acting as a
hydrogen bond donor. The tolyl ring introduces a significant lipophilic region, which can
engage in van der Waals or 1t-stacking interactions within a protein's binding site. The para-
methyl group provides a specific substitution pattern that can be varied to probe structure-
activity relationships (SAR).

Caption: Structure of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid.

PART 2: Synthesis and Purification

The most direct and widely cited method for synthesizing 1-substituted 5-oxopyrrolidine-3-
carboxylic acids is the condensation reaction between itaconic acid and a primary amine.[10]
[11][12] This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Pathway: Condensation of Itaconic
Acid and p-Toluidine

This reaction proceeds via a Michael addition of the amine to the a,B3-unsaturated system of
itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-
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membered lactam ring. The reaction is typically performed at elevated temperatures,
sometimes under solvent-free conditions or in a high-boiling solvent like water.[10][12]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for high conversion and ease of purification. Using water
as a solvent is a green chemistry approach and facilitates the reaction.[12] Acidification at the
end is crucial to protonate the carboxylate salt formed during work-up, ensuring the
precipitation of the final carboxylic acid product.

e Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine itaconic acid (1.0 eq.), p-toluidine (1.0 eq.), and water. The concentration
should be approximately 2-3 M with respect to the reactants.

e Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
materials are consumed (typically 8-12 hours).

» Cooling and Basification: Once the reaction is complete, cool the mixture to room
temperature. A solid may precipitate. Add a 5% aqueous solution of sodium hydroxide until
the mixture is basic (pH ~9-10) to dissolve the carboxylic acid product as its sodium salt and
to deprotonate any remaining acidic species.

o Extraction (Wash): Transfer the basic solution to a separatory funnel and wash with a
nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted p-
toluidine and non-acidic impurities. Discard the organic layer.

 Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 5%
hydrochloric acid with stirring until the pH is strongly acidic (pH ~2-3). A crystalline solid of
the desired product should precipitate.

« |solation: Collect the solid product by vacuum filtration. Wash the filter cake with cold
deionized water to remove any inorganic salts.

e Drying: Dry the product under vacuum to a constant weight.
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Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The
chosen solvent system should fully dissolve the compound at high temperatures but have low
solubility for it at low temperatures, while impurities should either remain in solution or be
insoluble at high temperatures.

Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water,
acetic acid).

» Dissolution: Place the crude, dried product in an Erlenmeyer flask and add a minimal amount
of the hot recrystallization solvent until the solid just dissolves.

e Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the
cold solvent, and dry under vacuum.

PART 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. While a specific experimental spectrum for this exact molecule is not publicly
available, a reliable prediction of its key spectral features can be made based on its structure
and data from closely related analogs.[12][13][14]

Predicted Spectroscopic Data
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Technique Predicted Features Rationale
The carboxylic acid proton is
highly deshielded. Aromatic
protons on the tolyl ring will
6 ~12.0-13.0 ppm (s, 1H, ]
appear as a multiplet (or two
COOH)d ~7.2-7.6 ppm (m, 4H,
doublets). The three sets of
Ar-H)d ~3.8-4.1 ppm (m, 2H, ) ]
aliphatic protons on the
1H NMR N-CHz)d ~3.3-3.5 ppm (m, 1H, o ] o
pyrrolidinone ring are in distinct
CH-COOH)d ~2.6-2.9 ppm (m, _ _ _
chemical environments and will
2H, CH2-CO)d ~2.3 ppm (s, o
show complex splitting
3H, Ar-CHs) _
patterns due to coupling. The
methyl group on the tolyl ring
will be a sharp singlet.[13][14]
Two distinct carbonyl signals
0 ~174-176 ppm (C=0, acid)d are expected. Six aromatic
~171-173 ppm (C=0, lactam)d carbon signals will be present.
~119-138 ppm (Ar-C)d ~50-52 Three aliphatic carbons
13C NMR _
ppm (N-CHz2)d ~35-37 ppm corresponding to the
(CH-COOH)d ~34-36 ppm pyrrolidinone ring will be in the
(CH2-CO)d ~21 ppm (Ar-CHs) upfield region, along with the
tolyl methyl carbon.[13]
The broad O-H stretch is
characteristic of a hydrogen-
v ~2500-3300 cm~! (broad, O- ) )
bonded carboxylic acid. The
H stretch)v ~1720-1740 cm™1 )
] two carbonyl groups will have
FT-IR (sharp, C=0 stretch, acid)v

~1670-1690 cm~1 (sharp, C=0

stretch, lactam)

distinct absorption frequencies
due to their different electronic
environments (acid vs. amide).
[12][14]

Mass Spec (ESI-)

m/z = 218.08 [M-H]~

In negative ion mode
electrospray ionization, the
molecule is expected to lose a
proton from the carboxylic acid

group to form the [M-H]~ ion.
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PART 4: Applications in Drug Discovery and
Medicinal Chemistry

While specific biological data for 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is not
extensively published, the therapeutic potential of the 5-oxopyrrolidine scaffold is well-
documented.[15][16] This molecule is best viewed as a versatile starting material or fragment
for building libraries of potential drug candidates.

Established Activities of the 5-Oxopyrrolidine Scaffold

Derivatives built upon the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide
range of biological activities, making this a promising scaffold for various therapeutic areas.

. . . Example Application /
Biological Activity T ; Reference(s)
arge

o ) Inhibition of drug-resistant
Antimicrobial ) [12]
bacteria (e.g., MRSA)

] Cytotoxicity against cancer cell
Anticancer ] [12]
lines (e.g., A549 lung cancer)

. Inhibition of matrix
Anti-inflammatory ] [15][16]
metalloproteinases (MMPs)

) Activity against
Antifungal [10]
phytopathogens

Disruption of bacterial

Quorum Sensing Inhibition communication to prevent [17]
virulence
Analgesic & Antihypoxic Central nervous system effects  [10][11]

Strategic Application in a Drug Discovery Workflow

The true value of this compound lies in its utility as a chemical building block. The carboxylic
acid is the primary point for diversification, allowing chemists to explore SAR by creating a
variety of derivatives.
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Caption: Drug discovery workflow using the target compound as a scaffold.
Causality of Experimental Choices:

o Scaffold Selection: The choice of this scaffold is based on the "privileged" nature of the
pyrrolidinone ring and the versatile synthetic handle provided by the carboxylic acid.[1][2]
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» Library Synthesis: Creating an amide library is a common and effective strategy. By coupling
the carboxylic acid with a diverse set of primary and secondary amines, researchers can
systematically probe the chemical space around the core scaffold, exploring different sizes,
polarities, and hydrogen bonding patterns to find optimal interactions with a biological target.

e Screening and Optimization: Hits from an initial screen are validated and then serve as the
starting point for lead optimization. Here, medicinal chemists would synthesize further
analogs, perhaps by modifying the p-tolyl ring (e.g., changing the methyl to a chloro or
methoxy group) or by exploring different stereocisomers to improve potency, selectivity, and
ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is more than just a single chemical entity; it
represents a strategic entry point into a rich and biologically relevant area of chemical space.
Its synthesis is straightforward from inexpensive starting materials, and its structure is ripe for
chemical exploration. The combination of a conformationally defined pyrrolidinone core, a
lipophilic aromatic moiety, and a versatile carboxylic acid handle makes it an exceptionally
valuable building block for medicinal chemists. By leveraging the known therapeutic potential of
this scaffold class, researchers can utilize this compound to design and synthesize novel
libraries of molecules, accelerating the discovery of next-generation therapeutic agents for a
wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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